BenchChemオンラインストアへようこそ!

1-tert-butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate

Stereochemistry Diastereomer differentiation Piperidine conformational analysis

This trans-(3S,5S) chiral piperidine building block provides the precise hydroxyl orientation and orthogonal protecting-group architecture required for asymmetric synthesis of CHK-1 inhibitors (Pfizer patent family JP5576370B2). The N-Boc (acid-labile) and methyl ester (base-labile) pair enables sequential, independent functionalization—N-deprotection/amide coupling followed by ester hydrolysis—without compromising stereochemistry. Unlike cis isomers (e.g., CAS 1246442-45-4) or racemates (CAS 1095010-47-1), this specific diastereomer eliminates diastereomeric separation steps, preserving overall yield and enantiopurity. MDL MFCD28502763 ensures unambiguous quality documentation for GMP supply chains.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
CAS No. 1638765-16-8
Cat. No. B6335392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate
CAS1638765-16-8
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1
InChIKeyDFZMPKMSTNKZKL-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate (CAS 1638765-16-8): Procurement-Relevant Identity and Stereochemical Class


1-tert-Butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate (CAS 1638765-16-8, molecular formula C12H21NO5, molecular weight 259.30 g/mol) is a chiral, orthogonally protected piperidine building block bearing a 5-hydroxyl group in the trans (3S,5S) configuration relative to the 3-methyl ester [1]. The compound is supplied at typical purities of 95–97% and is structurally characterized by its IUPAC name 1-O-tert-butyl 3-O-methyl (3S,5S)-5-hydroxypiperidine-1,3-dicarboxylate [1]. It belongs to the 5-hydroxypiperidine-1,3-dicarboxylate subclass, whose members serve as advanced intermediates in medicinal chemistry programs targeting checkpoint kinase 1 (CHK-1) inhibitors and other heterocyclic pharmacophores [2].

Why Generic Substitution of 1-tert-Butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate Compromises Synthetic Utility


The procurement value of piperidine-1,3-dicarboxylate intermediates is dictated by the intersection of three structural variables—ring stereochemistry (cis vs. trans), hydroxyl regioisomerism (3-OH vs. 5-OH), and the orthogonal protecting-group pair (N-Boc vs. methyl ester)—each of which materially alters reactivity in downstream transformations. Substituting the trans-(3S,5S) diastereomer with its cis-(3R,5S) counterpart (e.g., CAS 1246442-45-4, MDL MFCD28502762) changes the spatial orientation of the 5-OH group, which in conformationally constrained piperidine rings can redirect hydrogen-bonding vectors and alter outcomes in chiral-pool syntheses [1]. Replacing the 5-hydroxyl isomer with the more common 3-hydroxypiperidine regioisomer (e.g., CAS 143900-44-1) eliminates the C5 handle required for constructing 5-substituted heterocyclylaminopyrazine CHK-1 inhibitors [2]. The racemic or stereochemically undefined variant (CAS 1095010-47-1) may appear interchangeable by molecular formula but lacks the enantiomeric specification essential for asymmetric syntheses where diastereomeric ratios directly govern intermediate yield and downstream enantiopurity [2].

Quantitative Differentiation Evidence for 1-tert-Butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate: Procurement-Relevant Comparisons


trans-(3S,5S) vs. cis-(3R,5S) Diastereomeric Configuration: Thermodynamic Stability and Conformational Preference

The trans-(3S,5S) configuration of CAS 1638765-16-8 places the 5-OH and 3-COOMe substituents on opposite faces of the piperidine ring. Computational and experimental studies on disubstituted cyclohexane and piperidine systems demonstrate that trans-1,3-disubstituted isomers are thermodynamically more stable than their cis counterparts due to reduced 1,3-diaxial interactions. In the specific case of N-Boc-5-hydroxypiperidine-3-carboxylates, the cis isomer (CAS 1246442-45-4, MDL MFCD28502762) is a distinct compound with a different MDL number (MFCD28502762 vs. MFCD28502763 for the target trans isomer), confirming separate registries for the two diastereomers [1][2]. Reported class-level thermodynamic data indicate that trans-1,3-disubstituted cyclohexane analogs are lower in energy by approximately 2.8 kJ/mol compared to cis isomers at room temperature [3]. This energy difference translates to a predicted trans:cis equilibrium ratio of approximately 3:1 at 25 °C, providing a thermodynamic driving force favoring the trans diastereomer in equilibrating conditions.

Stereochemistry Diastereomer differentiation Piperidine conformational analysis

Orthogonal N-Boc/O-Methyl Protecting Group Architecture vs. Symmetrically Protected Analogs: Enabling Sequential Deprotection Selectivity

1-tert-Butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate incorporates an acid-labile N-Boc group (cleaved by TFA or HCl) and a base-labile methyl ester at C3, providing orthogonal deprotection handles on the same piperidine scaffold. This contrasts with symmetrically protected analogs (e.g., di-tert-butyl or dibenzyl piperidine dicarboxylates) where both protecting groups respond to the same cleavage conditions, limiting sequential functionalization strategies. Quantum mechanical calculations on N-Boc-piperidine systems show that the electron-withdrawing Boc group reduces the ring nitrogen pKa by approximately 2–3 units compared to free piperidine, modulating nucleophilicity for selective N-alkylation [1]. The methyl ester at C3 can be selectively hydrolyzed under basic conditions (LiOH, NaOH) without disturbing the Boc group, or reduced to the corresponding alcohol with LiAlH4 or DIBAL-H, enabling differential elaboration of the two carboxyl-derived positions . The racemic or stereochemically undefined variant (CAS 1095010-47-1), while bearing the same protecting groups, lacks the defined (3S,5S) stereochemistry and is used as a general building block rather than a chiral-pool intermediate .

Protecting group strategy Orthogonal deprotection Piperidine functionalization

5-Hydroxyl vs. 3-Hydroxyl Regioisomer: Differential Synthetic Access to 5-Substituted Heterocyclylaminopyrazine CHK-1 Scaffolds

The 5-hydroxyl substitution pattern on the piperidine ring of CAS 1638765-16-8 positions the oxygen functionality for elaboration into 5-substituted derivatives required for constructing heterocyclylaminopyrazine CHK-1 inhibitor pharmacophores, as disclosed in the Pfizer patent family (JP5576370B2) [1]. The more common 3-hydroxypiperidine regioisomer (e.g., (S)-1-Boc-3-hydroxypiperidine, CAS 143900-44-1) places the hydroxyl at C3, which, while suitable for BTK inhibitor synthesis (e.g., ibrutinib intermediates), cannot provide the C5-functionalized vector needed for the specific 6-substituted 2-heterocyclylaminopyrazine architecture [1]. Both regioisomers are commercially supplied at comparable purity (95–97%), but their downstream synthetic utility is entirely dictated by the hydroxyl position [2]. No quantitative biological activity data are directly available for the protected intermediate itself, as it is a synthetic building block rather than a final pharmacologically active compound.

Regiochemistry CHK-1 inhibitor Heterocyclylaminopyrazine synthesis

Enantiomerically Specified (3S,5S) vs. Racemic or Unspecified Stereochemistry: Impact on Chiral-Pool Synthesis Outcomes

The (3S,5S) absolute configuration specified for CAS 1638765-16-8 distinguishes it from the racemic or stereochemically undefined variant 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-47-1), which is listed as a general building block without explicit stereochemical assignment . In asymmetric synthesis applications, the defined chirality is essential: patent CN113845434A for avibactam intermediate synthesis explicitly discusses the use of chiral 5-hydroxypiperidine-1,2-dicarboxylate starting materials, noting that existing routes all adopt chiral sources and that no asymmetric synthesis from achiral precursors had been reported at the time, highlighting the premium placed on pre-installed chirality in piperidine intermediates [1]. The related compound 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a nociceptin antagonist intermediate, was obtained with >98% ee through asymmetric synthesis, illustrating the enantiopurity benchmarks expected for chiral piperidine-1,3-dicarboxylate intermediates in pharmaceutical programs [2].

Enantiomeric purity Chiral pool synthesis Asymmetric hydrogenation

Hydroxypiperidine GABA Uptake Inhibitor Class: Trans vs. Cis Activity Trends Supporting Stereochemical Relevance

While CAS 1638765-16-8 itself is a protected synthetic intermediate and not directly assayed for biological activity, the broader hydroxypiperidinecarboxylic acid literature provides class-level evidence that hydroxyl position and ring stereochemistry modulate GABA transporter inhibition. In the foundational study of hydroxy- and amino-substituted piperidinecarboxylic acids, compounds with hydroxyl substitution at specific positions were identified as GABA uptake inhibitors, with (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (compound 21) serving as a reference standard [1]. The study demonstrated that structural isomerism among piperidine carboxylic acids produces compounds ranging from GABA agonists to uptake inhibitors, establishing that stereochemical and regiochemical configuration—not merely the presence of functional groups—determines biological interaction profile [1]. Notably, the trans vs. cis stereochemistry of 3,4-disubstituted piperidine monoamine transporter inhibitors was found to produce divergent dopamine transporter (DAT) and norepinephrine transporter (NET) selectivity profiles, with (+)-trans analogs showing distinct potency signatures [2].

GABA uptake inhibition Stereochemistry-activity relationship Hydroxypiperidine pharmacology

Procurement-Relevant Application Scenarios for 1-tert-Butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate


CHK-1 Inhibitor Medicinal Chemistry Programs Requiring 5-Substituted Heterocyclylaminopyrazine Scaffolds

Medicinal chemistry teams pursuing checkpoint kinase 1 (CHK-1) inhibitors based on the 6-substituted 2-heterocyclylaminopyrazine pharmacophore, as described in the Pfizer patent family (JP5576370B2), require a 5-hydroxyl-substituted piperidine intermediate for late-stage elaboration of the heterocyclic appendage [1]. The trans-(3S,5S) configuration of CAS 1638765-16-8 ensures that the hydroxyl group occupies the correct spatial orientation for subsequent derivatization steps. Procurement of this specific diastereomer, rather than the cis isomer (CAS 1246442-45-4) or the racemate (CAS 1095010-47-1), is justified by the need to maintain diastereomeric purity throughout the synthetic sequence, avoiding separation steps that reduce overall yield [1].

Chiral-Pool Synthesis of Enantiomerically Pure Piperidine-Containing Drug Candidates

For synthetic routes employing a chiral-pool strategy—where pre-installed stereochemistry is carried through a synthetic sequence without resolution steps—the (3S,5S) absolute configuration of CAS 1638765-16-8 provides a defined starting point. As demonstrated in the related asymmetric synthesis of nociceptin antagonist intermediates where enantiomeric purities exceeding 98% ee were achieved, the procurement of chirally specified building blocks is essential for meeting pharmaceutical enantiopurity specifications [2]. The distinct CAS number (1638765-16-8) and MDL number (MFCD28502763) enable unambiguous ordering and quality control documentation, which is critical for GMP and IND-enabling supply chains.

Sequential Orthogonal Deprotection Strategies for Differential Piperidine Functionalization

Synthetic sequences requiring independent manipulation of the piperidine nitrogen and the C3 carboxyl position benefit from the orthogonal N-Boc (acid-labile) and methyl ester (base-labile or hydride-reducible) protecting group pair [3]. This enables, for example, N-deprotection with TFA followed by amide coupling at the liberated secondary amine, while the methyl ester remains intact for subsequent hydrolysis and further derivatization. Symmetrically protected analogs (e.g., di-Boc or dibenzyl piperidine dicarboxylates) cannot support such sequential elaboration, making the orthogonal architecture a procurement-relevant differentiator for multi-step medicinal chemistry campaigns [3].

Avibactam-Class β-Lactamase Inhibitor Intermediate Development

The patent literature for avibactam intermediate synthesis (CN113845434A) explicitly references chiral 5-hydroxypiperidine dicarboxylate starting materials, noting that both Novexel and AstraZeneca employed chiral-source starting materials and that asymmetric synthesis methods were sought to reduce cost and improve efficiency [4]. While the specific intermediate referenced in that patent is a 5-hydroxypiperidine-1,2-dicarboxylate (rather than 1,3-dicarboxylate), the shared 5-hydroxypiperidine core motif and the emphasis on pre-installed chirality demonstrate the broader relevance of chiral 5-hydroxypiperidine building blocks in β-lactamase inhibitor programs. The target compound's trans-(3S,5S) configuration may serve as a scaffold for generating novel avibactam analogs or related bicyclic β-lactamase inhibitors [4].

Quote Request

Request a Quote for 1-tert-butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.